molecular formula C8H17NO B13075818 (1-Methoxy-3,3-dimethylcyclobutyl)methanamine

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B13075818
M. Wt: 143.23 g/mol
InChI Key: IAWOWKWVXQYWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a chemical compound with the molecular formula C8H17NO It is known for its unique structure, which includes a cyclobutyl ring substituted with a methoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine typically involves the reaction of appropriate cyclobutyl precursors with methoxy and methanamine groups. One common method involves the use of cyclobutyl ketones, which are subjected to reductive amination with methanamine in the presence of reducing agents such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclobutyl structure and the presence of both methoxy and methanamine groups.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1-methoxy-3,3-dimethylcyclobutyl)methanamine

InChI

InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-9)10-3/h4-6,9H2,1-3H3

InChI Key

IAWOWKWVXQYWIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CN)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.